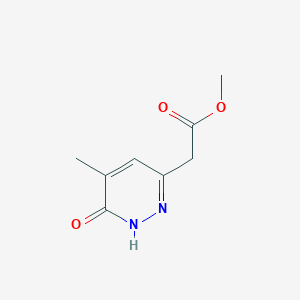

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

説明

特性

IUPAC Name |

methyl 2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(4-7(11)13-2)9-10-8(5)12/h3H,4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMVSNYHWKTRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101166341 | |

| Record name | 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-77-0 | |

| Record name | 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101166341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridazine derivatives could inhibit bacterial growth effectively, suggesting that this compound may have similar effects .

Potential Mechanism of Action:

The compound's structure allows it to interact with bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival.

Agrochemical Applications

In agriculture, compounds like this compound are being explored as herbicides and fungicides.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of pyridazine derivatives against common agricultural weeds. The results showed significant inhibition of weed growth at low concentrations, indicating that this compound could be developed into an effective herbicide .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyridazine and acetic acid derivatives.

Synthesis Pathway:

- Start with a suitable pyridazine precursor.

- React with acetic anhydride to form the acetate ester.

- Purify the product using recrystallization techniques.

Future Research Directions

Future studies should focus on:

- In Vivo Studies: Testing the compound's efficacy and safety in animal models to better understand its therapeutic potential.

- Mechanistic Studies: Investigating the specific biological pathways affected by the compound to identify potential side effects or interactions.

作用機序

The mechanism of action of Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate with structurally related analogs, focusing on substituents, functional groups, and similarity scores derived from cheminformatics analyses (e.g., Tanimoto coefficients). Key differences in reactivity, solubility, and bioactivity are inferred from structural variations.

Key Observations:

Functional Group Impact :

- Ester vs. Acid : The methyl ester in the target compound (1674399-54-2) confers moderate lipophilicity, whereas its carboxylic acid analog (6397-53-1) exhibits higher polarity, impacting membrane permeability and metabolic pathways .

- Salt Forms : The potassium salt (2703779-49-9) demonstrates enhanced aqueous solubility, making it advantageous for pharmaceutical applications .

Pyrimidine-based derivatives (e.g., 1118787-12-4) differ in nitrogen atom placement, altering hydrogen-bonding interactions and aromatic π systems .

Substituent Effects :

- Methyl groups at the 5-position (target compound) or 1-position (2703779-49-9) influence steric and electronic environments, affecting reactivity in substitution reactions .

Research Implications

- Comparative studies with 6397-53-1 could clarify pharmacokinetic profiles .

- Material Science : Ionic derivatives like 2703779-49-9 may serve as building blocks for crystalline materials, leveraging their solubility and charge properties .

生物活性

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridazine ring and an ester functional group. Its molecular formula is , with a molecular weight of approximately 168.15 g/mol. The compound's structure is pivotal in determining its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : The compound could inhibit enzymes involved in critical metabolic processes, thus altering physiological responses.

Anticonvulsant Activity

Research has indicated that derivatives of the pyridazine ring system exhibit anticonvulsant properties. For instance, compounds structurally related to this compound have shown promise in electroshock seizure models. A study demonstrated that certain analogues provided significant protection against seizures, suggesting potential therapeutic applications in epilepsy treatment .

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways. Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridazine ring enhance cytotoxic effects against various cancer types .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Basic: What are the key synthetic methodologies for preparing Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate?

Answer:

The synthesis typically involves cyclization and esterification steps. For example, pyridazinone derivatives can be synthesized via refluxing precursors like substituted pyridazines with ester-containing reagents in polar solvents (e.g., ethanol or DMF). Column chromatography (petroleum ether/ethyl acetate gradients) is critical for purification . A representative approach involves:

- Cyclization : Refluxing intermediates (e.g., 5-methyl-6-oxo-1,6-dihydropyridazine) with methyl acetoacetate in ethanol.

- Workup : Filtration, washing with ethanol, and crystallization from aqueous DMF (yields ~86%) .

- Characterization : Use H NMR (DMSO-) to confirm methyl groups (δ 2.37–2.52 ppm) and ester linkages .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- H NMR : Key signals include methyl groups (singlets at δ 2.37–2.52 ppm) and pyridazinone ring protons (δ 6.37–7.10 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Tools like WinGX and ORTEP analyze crystal packing and anisotropic displacement ellipsoids, critical for confirming tautomeric forms .

Advanced: How can low yields during esterification or cyclization steps be optimized?

Answer:

- Temperature Control : Prolonged reflux (e.g., 24 h at 120°C) improves cyclization efficiency .

- Catalyst Screening : Base catalysts (e.g., KCO) enhance nucleophilic substitution in pyridazinone derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol aids in precipitation .

Advanced: How are solid-state forms (polymorphs, co-crystals) of the compound analyzed?

Answer:

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions.

- Powder XRD : Differentiates crystalline forms. Patents describe co-crystals with coformers like isonicotinamide to enhance solubility .

- ORTEP Visualization : Renders anisotropic displacement parameters to assess molecular packing .

Advanced: What strategies are used to functionalize the pyridazinone ring for structure-activity studies?

Answer:

- Sulfonation : React with sulfonyl chlorides in pyridine to introduce sulfonate groups at the 3-position .

- Substitution : Microwave-assisted reactions with halides or amines under basic conditions .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Answer:

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

- Tautomer Confirmation : Compare experimental H NMR with DFT-calculated chemical shifts for enol-keto equilibria .

- Reproducibility : Standardize reaction conditions (e.g., drying solvents over NaSO) to minimize batch variations .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

- Solvent Pairing : Ethanol/water or DMF/water mixtures achieve high-purity crystals .

- Temperature Gradient : Slow cooling from reflux to room temperature minimizes amorphous by-products .

Advanced: How is the compound’s stability assessed under varying pH and temperature?

Answer:

- Forced Degradation Studies : Expose to 0.1N HCl/NaOH at 40°C for 48 h, then analyze via LC-MS for decomposition products.

- Thermogravimetric Analysis (TGA) : Determines thermal stability up to 300°C .

Advanced: How to confirm the presence of enol tautomers in solution?

Answer:

- Variable Temperature NMR : Monitor chemical shift changes (e.g., δ 6.37 ppm for enolic protons) across 25–80°C .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm) and enol O-H stretches (~3200 cm) .

Advanced: What synthetic routes minimize by-products like dimerization or oxidation?

Answer:

- Stepwise Protection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyls during functionalization .

- Inert Atmosphere : Conduct reactions under N to prevent oxidation of dihydropyridazinone to pyridazinone .

Table 1: Representative Synthetic Conditions from Literature

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 3 h | 86% | |

| Esterification | Chloroform, reflux, 1 h | 54% | |

| Sulfonation | Pyridine, 5°C, 1 h | 70%* | |

| Purification | Petroleum ether/EtOAc (4:1) | >95% | |

| *Estimated from analogous reactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。